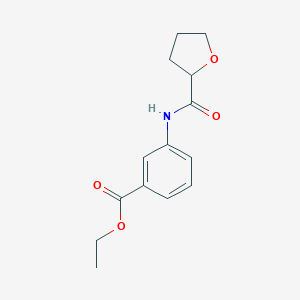

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE

説明

特性

分子式 |

C14H17NO4 |

|---|---|

分子量 |

263.29 g/mol |

IUPAC名 |

ethyl 3-(oxolane-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H17NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,15,16) |

InChIキー |

LJNJGKLSDYVJRF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |

正規SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2 |

製品の起源 |

United States |

準備方法

Tetrahydrofuran-2-Carboxylic Acid

The oxolane-2-carboxylic acid moiety is derived from tetrahydrofuran precursors:

-

Oxidation of Tetrahydrofuran-2-Methanol : Jones oxidation (CrO₃/H₂SO₄) or TEMPO-mediated oxidation yields the carboxylic acid.

-

Ring-Opening Functionalization : Epoxide intermediates from tetrahydrofuran can be transformed into carboxylic acids via carbonylation.

Preparation Methods

Acid Chloride-Mediated Acylation

Procedure :

-

Activation : Tetrahydrofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Coupling : The acid chloride reacts with ethyl 3-aminobenzoate in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).

Conditions :

| Step | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Activation | SOCl₂ (2 equiv) | DCM | 0°C → RT | 95% | |

| Coupling | Et₃N (1.5 equiv) | THF | Reflux | 88% |

Advantages : High yields, straightforward purification.

Limitations : Toxicity of SOCl₂, moisture sensitivity.

Coupling Reagent-Assisted Amidation

Procedure :

-

Activation : Tetrahydrofuran-2-carboxylic acid is activated using HATU or EDC/HOBt in DMF.

-

Coupling : Ethyl 3-aminobenzoate is added, followed by a base (e.g., DIPEA), and stirred at room temperature.

Conditions :

Advantages : Mild conditions, suitable for sensitive substrates.

Limitations : Cost of reagents, byproduct removal.

Calcium-Catalyzed Direct Amidation

Procedure :

A mixture of tetrahydrofuran-2-carboxylic acid and ethyl 3-aminobenzoate is heated with calcium iodide (CaI₂) in toluene at 110°C.

Conditions :

Advantages : Catalyst recyclability, no pre-activation.

Limitations : Moderate yields, prolonged reaction times.

Metal-Free Amidation in Aqueous Media

Procedure :

Tetrahydrofuran-2-carboxylic acid and ethyl 3-aminobenzoate are stirred in water at 110°C without catalysts.

Conditions :

Advantages : Eco-friendly, simple workup.

Limitations : Lower yields, limited substrate scope.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.12–4.03 (m, 1H, tetrahydrofuran-H), 3.92–3.78 (m, 2H, tetrahydrofuran-H), 2.20–1.95 (m, 4H, tetrahydrofuran-H), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

IR (KBr) : 1732 cm⁻¹ (C=O ester), 1654 cm⁻¹ (C=O amide), 1530 cm⁻¹ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for methods using HATU or acid chloride routes.

Optimization Strategies

Solvent Screening

Temperature Effects

-

Room Temperature : Ideal for coupling reagents to prevent racemization.

-

Elevated Temperatures : Necessary for catalyst-driven or solvent-free methods.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Acid Chloride | 88–95 | Low | High | Poor |

| HATU/EDC | 85–92 | High | Moderate | Moderate |

| CaI₂ Catalysis | 70–78 | Moderate | High | Good |

| Aqueous Amidation | 60–65 | Low | Low | Excellent |

Key Findings :

化学反応の分析

Types of Reactions

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of ETHYL 3-(OXOLANE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares ethyl 3-(oxolane-2-amido)benzoate with structurally related benzoate esters, emphasizing molecular properties, solubility, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: this compound: Predicted moderate water solubility due to the polar amide group, with enhanced solubility in polar aprotic solvents (e.g., DMSO). I-6501/I-6502: Likely lipophilic due to thioether/isoxazole groups, favoring organic solvents . Ethoxylated ethyl-4-aminobenzoate: Highly water-soluble (>99% purity) due to extensive ethoxylation; poorly soluble in ethanol/isopropanol .

Thermal Stability :

- The amide group in this compound may confer higher melting points compared to ether/thioether analogs (I-6501/I-6502). Ethoxylated derivatives (e.g., ) exhibit liquid states at room temperature due to flexible ethylene oxide chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。